

Everolimus Therapeutic Ranges in Solid Organ Transplantation

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Compound Focus: Everolimus

CAS No.: 159351-69-6

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The following table summarizes the target trough concentrations ((C₀)) for **everolimus** in different transplantation contexts, as per the latest consensus [1] [2].

Transplant Type	Therapeutic Trough Range ((C ₀))	Therapeutic Context
Kidney	3–8 ng/mL	With reduced-dose Calcineurin Inhibitor (CNI) [1] [2].
Kidney	6–10 ng/mL	Everolimus monotherapy (without tacrolimus or cyclosporine) [2].
Liver	≥3 ng/mL	With reduced-dose concomitant therapy [2].
Liver	5–12 ng/mL	Monotherapy (without tacrolimus or cyclosporine) [2].
Heart	≥3 ng/mL	Target for reducing biopsy-proven acute rejection (BPAR) [3].

Analytical Methods for TDM: A Comparative Overview

Robust analytical methods are critical for reliable TDM. The following table compares conventional and emerging microsampling techniques, with detailed specifications from a recent validation study [2].

Parameter	Venous Whole Blood (Conventional)	Volumetric Absorptive Microsampling (VAMS, Mitra)	Quantitative Dried Blood Spot (qDBS, Capitainer)
Sample Matrix	Venous whole blood	Capillary blood	Capillary blood
Sample Volume	Conventional (e.g., several mL)	10 µL	10 µL
Calibration Range	1.27–64.80 ng/mL	0.50–60 ng/mL	0.50–60 ng/mL
Sample Processing	Protein precipitation with ZnSO ₄ , MeOH, ACN	Extraction with pure methanol	Multi-step extraction with ACN, MgSO ₄ , CH ₃ COONa
Key Advantages	Established reference method	Minimally invasive; reduced hematocrit effect; suitable for remote sampling	Minimally invasive; fixed volume; suitable for remote sampling
Clinical Agreement	Reference method	Excellent agreement with venous WB	Excellent agreement with venous WB

Experimental Protocol: LC-MS/MS Method for Everolimus Quantification

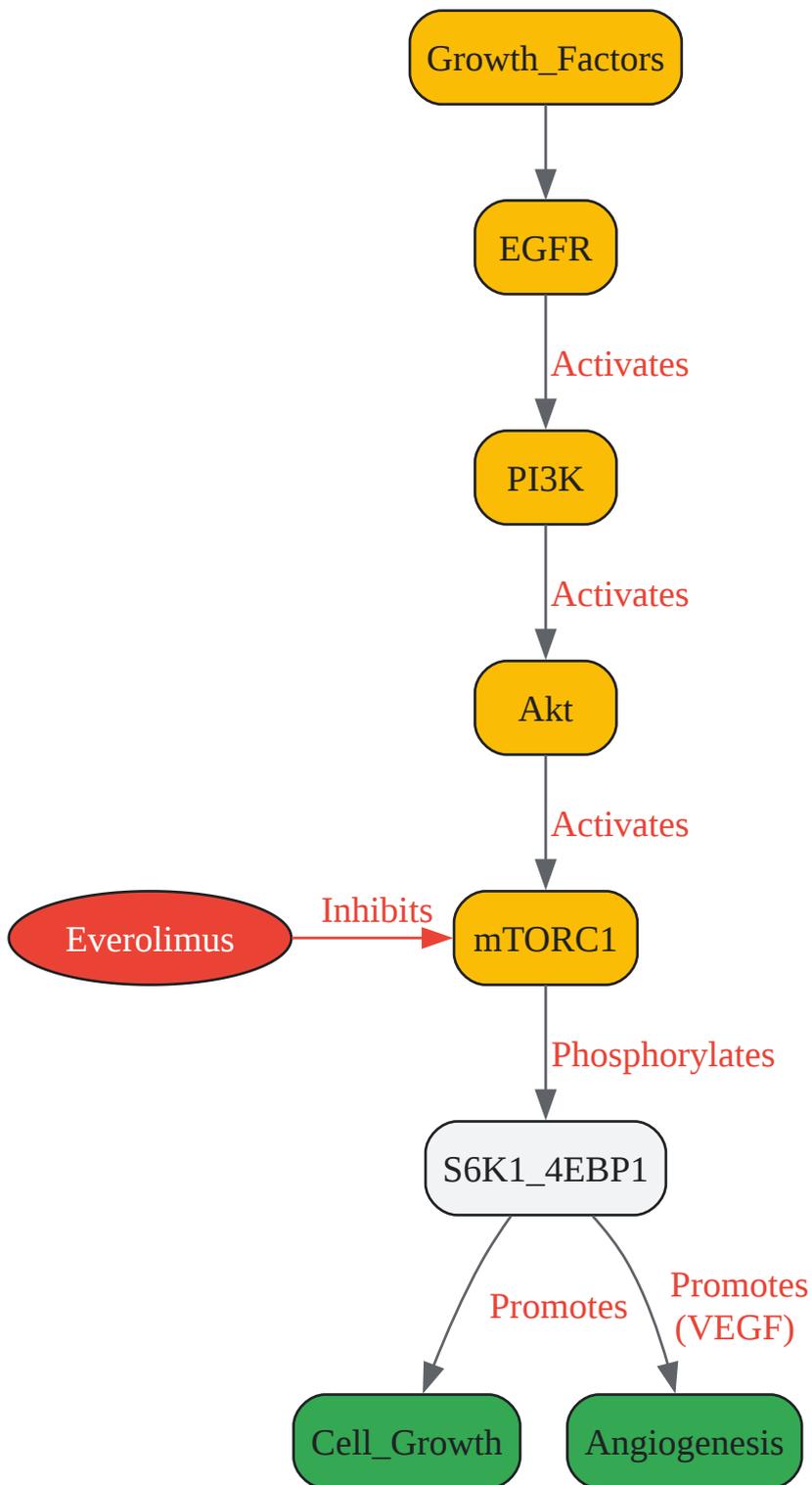
Here is a detailed workflow for a validated LC-MS/MS method applicable to whole blood and microsamples [2]:

- **Sample Collection:**
 - **Venous Whole Blood:** Collect in **K₂-** or **K₃-EDTA** tubes [2].
 - **Capillary Microsamples:** Collect using **Mitra (VAMS)** or **Capitainer (qDBS)** devices, both of which absorb a fixed volume of **10 µL** of capillary blood [2].

- **Sample Preparation:**
 - **Whole Blood:** Use a protein precipitation protocol. Add a mixture of **zinc sulfate, methanol, and acetonitrile** to the sample. After vortexing, add a cold precipitation solution, freeze the sample, and then centrifuge to obtain a clear supernatant [2].
 - **VAMS (Mitra):** Extract using **pure methanol**. A low-temperature incubation step improves extract clarity and LC-MS/MS signal quality [2].
 - **qDBS (Capitainer):** Employ a more rigorous extraction to remove matrix interferences. Use **acetonitrile** to extract the dried matrix, with an additional purification step involving **MgSO₄ and sodium acetate (CH₃COONa)** for cleaner extracts [2].
- **Internal Standard:** Use **D4-everolimus (D4-EVE)**, as it demonstrates less interference compared to other stable isotope-labeled internal standards like **13C,D2-EVE** [2].
- **LC-MS/MS Analysis:**
 - **Chromatography:** Use a **polar-modified C18 column** (e.g., Kinetex Polar C18). Employ a gradient mode with mobile phases buffered with **0.1% formic acid and 4 mM ammonium acetate**. The retention time for **everolimus** is approximately **0.92 minutes** [2].
 - **Mass Spectrometry:** Optimize parameters via direct syringe infusion. Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity [2].
- **Validation:** The method should be validated per EMA and IATDMCT guidelines, assessing linearity, selectivity, accuracy, precision, matrix effects, recovery, and stability [2].

Pharmacological Basis for TDM: The mTOR Pathway

Everolimus acts by inhibiting the mammalian target of rapamycin (mTOR), a key kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival [4] [5]. The following diagram illustrates this signaling pathway and drug mechanism.



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Everolimus inhibits *mTOR Complex 1 (mTORC1)*, blocking downstream signals for cell growth and angiogenesis. [4] [5]

Key Considerations for Clinical and Research Applications

- **TDM Purpose and Utility:** TDM aims to identify subtherapeutic or toxic drug levels, assess patient adherence, detect drug-drug interactions, and enable personalized dose optimization [2]. In heart transplantation, TDM simulations showed a reduction in simulated acute rejection rates from 26% (fixed dosing) to 21% (with TDM) [3].
- **Overcoming EGFR Resistance in Oncology:** Preclinical studies show that **everolimus** can overcome resistance to EGFR inhibitors (like gefitinib and cetuximab) in human cancer cell lines. The combination of **everolimus** with an EGFR inhibitor produces a cooperative antitumor effect by more comprehensively blocking signaling pathways and reducing VEGF secretion [5].

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